molecular formula C26H32Cl4N6 B1529129 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride CAS No. 1009119-83-8

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride

Cat. No. B1529129
CAS RN: 1009119-83-8
M. Wt: 570.4 g/mol
InChI Key: AYOXSBJGFNPGNK-VDUNKYASSA-N
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Description

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride is a useful research compound. Its molecular formula is C26H32Cl4N6 and its molecular weight is 570.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

  • MOFs Construction : Biphenyl derivatives, including those similar to 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride, are utilized in constructing metal-organic frameworks (MOFs). These structures feature diverse topologies and have applications in gas storage, separation, and catalysis. For example, biphenyl tetracarboxylate, a related compound, has been used to create MOFs with different structures, demonstrating the significance of ligand design in MOF construction (Li-Xin Sun et al., 2010).

  • Photoluminescent Properties : Certain biphenyl-based compounds, structurally related to 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride, have been studied for their photoluminescent properties. These properties are explored for potential applications in optical materials and sensing devices. The research on luminescence sensing and photocatalytic activities of Zn(II)/Co(II) coordination polymers demonstrates the relevance of such compounds in these fields (Yun-Shan Xue et al., 2021).

  • Crystal Structure Analysis : The crystal structures of compounds similar to 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride are essential for understanding their chemical behavior and potential applications. For instance, research on the crystal structure conformations of biphenyl analogues provides insights into their molecular arrangements and potential applications in materials science and pharmaceuticals (Anqi Wan et al., 2015).

Polymer Synthesis and Characterization

  • Conducting Polymers : Derivatives of biphenyl, which bear similarity to the compound , are used in synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and stability. Research into the electropolymerization of such compounds demonstrates their potential in this domain (G. Sotzing et al., 1996).

  • Polyamides with Imidazole Moieties : Novel fluorinated polyamides containing imidazole moieties have been synthesized using compounds structurally related to 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride. These polyamides exhibit unique properties like low moisture uptake and good thermal stability, making them suitable for various industrial applications (Wen-Yue Chen et al., 2021).

Sensing and Environmental Applications

  • Radiotracer Synthesis : Research on the synthesis of radioisotope nanoparticles using ligands similar to the compound indicates potential applications in science, environmental, engineering, and industrial fields. These nanoparticles can be used as radiotracers for various analytical purposes (Min-Seok Oh et al., 2014).

  • Fluorescence Sensing : Some derivatives of biphenyl have shown effectiveness in fluorescence sensing applications, particularly in detecting specific metal ions and environmental contaminants. This suggests potential uses in environmental monitoring and analytical chemistry (Xiuying Yang et al., 2019).

properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazole;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6.4ClH/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22;;;;/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32);4*1H/t21-,22-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOXSBJGFNPGNK-VDUNKYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride

CAS RN

1009119-83-8
Record name 2-((2S)-Pyrrolidin-2-yl)-5-(4-(4-(2- ((2S)-pyrrolidin-2-yl)-1H-imidazol -5-yl)phenyl)phenyl)-1himidazole tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009119838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-biphenyl-4,4'-diylbis{2-[(2S)-pyrrolidin-2-yl]-1H-imidazole} tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride
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4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride
Reactant of Route 5
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride
Reactant of Route 6
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride

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